![molecular formula C18H24N2O4 B14261777 2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 189038-97-9](/img/structure/B14261777.png)
2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide is a chemical compound that belongs to the benzamide and isoxazole family. It is known for its application as an herbicide, particularly in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide involves the formal condensation of the carboxy group of 2,6-dimethoxybenzoic acid and the amino group of 3-(3-methylpentan-3-yl)-1,2-oxazol-5-amine . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity and properties of benzamide and isoxazole derivatives.
Biology: The compound is investigated for its potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily known for its herbicidal use.
Industry: It is utilized in agricultural settings for weed control, contributing to improved crop yields.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets in plants. It inhibits the synthesis of cellulose, a critical component of plant cell walls, leading to the disruption of cell wall formation and ultimately causing the death of the plant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide: A closely related compound with similar herbicidal properties.
N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide: Another compound in the same family with comparable applications.
Uniqueness
2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide is unique due to its specific structural configuration, which imparts distinct herbicidal properties. Its effectiveness in controlling broadleaf weeds in vineyards and tree nut orchards sets it apart from other herbicides .
Eigenschaften
CAS-Nummer |
189038-97-9 |
|---|---|
Molekularformel |
C18H24N2O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C18H24N2O4/c1-6-18(3,7-2)15-11-16(24-20-15)19-17(21)13-9-8-12(22-4)10-14(13)23-5/h8-11H,6-7H2,1-5H3,(H,19,21) |
InChI-Schlüssel |
SHJQSWDARIYOJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


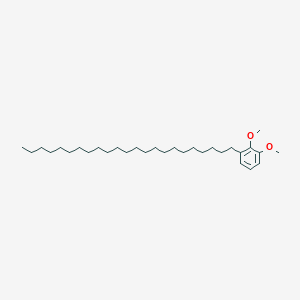
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)
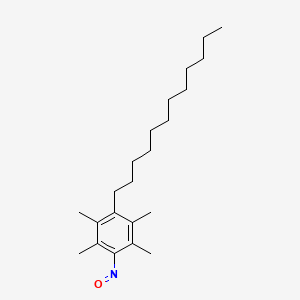
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

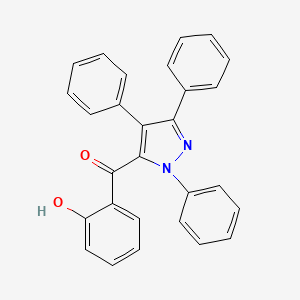
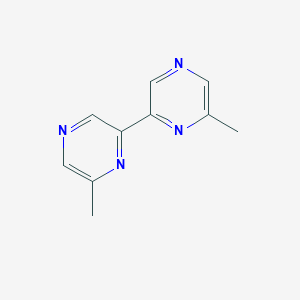

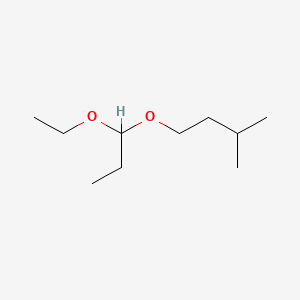
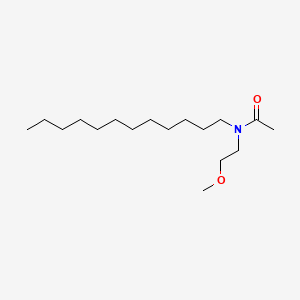
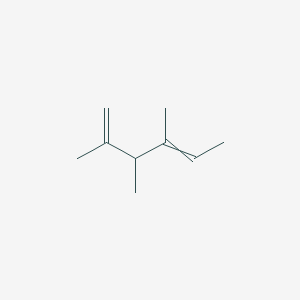
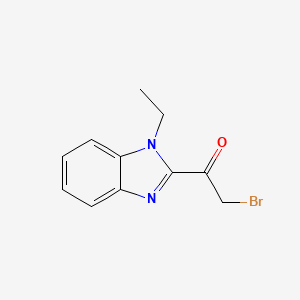
![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
